molecular formula C11H12N4O B14876547 (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methanamine

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methanamine

Cat. No.: B14876547
M. Wt: 216.24 g/mol
InChI Key: HGVDADNNKOZTCU-UHFFFAOYSA-N
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Description

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methanamine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylcarboxylic acid hydrazide with pyridine-3-carboxaldehyde in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, followed by neutralization and purification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antifungal agent .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is being studied for its activity against various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it a valuable component in various formulations .

Mechanism of Action

The mechanism of action of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclopropyl-1,3,4-oxadiazol-2-amine
  • 3-Cyclopropyl-1,2,4-oxadiazol-5-amine
  • 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine

Uniqueness

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methanamine is unique due to its combination of the oxadiazole and pyridine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-pyridin-3-ylmethanamine

InChI

InChI=1S/C11H12N4O/c12-9(8-2-1-5-13-6-8)10-14-11(16-15-10)7-3-4-7/h1-2,5-7,9H,3-4,12H2

InChI Key

HGVDADNNKOZTCU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=NO2)C(C3=CN=CC=C3)N

Origin of Product

United States

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